2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one
Description
2-Ethyl-6-methyl-1λ⁴-thiomorpholin-1-one hydrochloride (CAS No. 1803584-85-1) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₆ClNOS and a molecular weight of 197.73 g/mol . Its IUPAC name, 2-ethyl-6-methyl-1,4-thiazinane 1-oxide; hydrochloride, reflects its thiomorpholine backbone (a six-membered ring containing sulfur and nitrogen) substituted with ethyl and methyl groups at positions 2 and 6, respectively. The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility for applications in pharmaceutical or materials science research. Key identifiers include PubChem CID 119030985 and MDL Number MFCD28397441 .
Suppliers such as AiFChem, Ambeed, Inc., and LGC Standards provide this compound, though detailed safety data and specific applications remain undisclosed in publicly accessible literature .
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C7H15NOS/c1-3-7-5-8-4-6(2)10(7)9/h6-8H,3-5H2,1-2H3 |
InChI Key |
HRXGNKLLVIMNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(S1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing ethyl and methyl substituents with a sulfur-containing reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound, with careful control of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes the target compound and its closest structural analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|---|
| 2-Ethyl-6-methyl-1λ⁴-thiomorpholin-1-one hydrochloride | 1803584-85-1 | C₇H₁₆ClNOS | 197.73 | Ethyl (C2), methyl (C6), hydrochloride |
| 1-Imino-1λ⁶-thiomorpholin-1-one | 1621962-33-1 | C₄H₁₀N₂OS | 134.20 | Imino group (N=), unsubstituted ring |
| 1-Imino-1λ⁶-thiomorpholin-1-one dihydrochloride | 2503207-99-4 | C₄H₁₁Cl₂N₂OS | 209.12 | Imino group (N=), dihydrochloride salt |
Key Observations:
Backbone Variations: The target compound features a 1,4-thiazinane 1-oxide core with ethyl and methyl substituents, while 1-imino analogs () replace these alkyl groups with an imino (N=) functional group.
Salt Forms: The hydrochloride salt (target) and dihydrochloride salt (1-imino analog) suggest differences in protonation states and solubility. The dihydrochloride form may exhibit higher aqueous solubility due to increased ionic character .
Molecular Complexity: The target compound’s molecular weight (197.73 g/mol) is significantly higher than the 1-imino derivative (134.20 g/mol), primarily due to the ethyl/methyl substituents and hydrochloride counterion .
Biological Activity
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 1803584-85-1
- Molecular Formula : C8H15NOS
- Molecular Weight : 173.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are some key findings:
Antimicrobial Activity
Studies show that this compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary research suggests that this compound may induce apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of cell cycle regulators, which inhibit tumor growth.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : It activates intrinsic pathways that lead to programmed cell death in cancerous cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within pathogens.
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of Escherichia coli and Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests potential as a therapeutic agent for bacterial infections.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with the compound at concentrations ranging from 50 to 200 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value estimated at approximately 75 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Anticancer Activity Results
| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 50 | 80 | |
| MCF-7 | 100 | 60 | |
| MCF-7 | 200 | 30 | ~75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
